N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-iodobenzene-1-sulfonamide
Description
The compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-iodobenzene-1-sulfonamide features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. A sulfonamide moiety is attached via an ethyl linker to the 5-position of the thiazole ring, with a 4-iodophenyl group on the sulfonamide (Figure 1). This structural combination may influence physicochemical properties such as lipophilicity, solubility, and target-binding interactions .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOFELUIRZUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-iodobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is acylated with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Iodobenzene Sulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The iodinated benzene ring is a site for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-iodobenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. The iodinated benzene ring may enhance the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Sulfonamide Derivatives with Varied Aromatic Substituents
Direct analogs of the target compound include two sulfonamide derivatives from the same synthetic series ():
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide (G856-3199).
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide (G856-3209).
Key Comparisons (Table 1):
| Parameter | Target Compound | G856-3199 | G856-3209 |
|---|---|---|---|
| Molecular Weight | Not reported | 466.55 | 463.53 |
| Aromatic Substituent | 4-Iodo (EWG, bulky) | 3-Fluoro-4-methoxy (mixed EWG/EDG) | 4-Nitro (strong EWG) |
| Electronic Effects | Moderate EWG (iodo) | EWG (F) + EDG (OMe) | Strong EWG (NO₂) |
| Lipophilicity | Likely high (iodo) | Moderate | Moderate to high |
The 4-iodo group in the target compound increases molecular weight and steric hindrance compared to the smaller fluoro and nitro groups in analogs. The 3-fluoro-4-methoxy analog (G856-3199) balances electron effects, which could improve solubility relative to the target .
Triazole-Based Sulfonamides
Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share sulfonamide groups but differ in core heterocycles (triazole vs. thiazole). These derivatives often feature 2,4-difluorophenyl groups, which are electron-withdrawing, contrasting with the 3,4-dimethoxyphenyl (EDG) in the target compound.
Structural and Functional Differences:
- Substituent Effects: The 2,4-difluorophenyl group in triazole derivatives enhances metabolic stability but may reduce electron density compared to the target’s dimethoxyphenyl group.
- Synthetic Pathways: Triazole derivatives are synthesized via S-alkylation of thione intermediates (), whereas the target compound’s synthesis likely involves thiazole ring formation followed by sulfonamide coupling .
Amide vs. Sulfonamide Linkages
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) shares the 3,4-dimethoxyphenethyl moiety but replaces the sulfonamide with a benzamide group.
Functional Group Impact:
Thiazole-Containing Analogs
Compounds such as (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide () share the 4-methylthiazol-5-yl group but incorporate it into peptidomimetic structures.
Comparative Analysis:
Table 2: Comparative Physicochemical Properties
| Compound Type | Core Heterocycle | Key Substituent | Likely LogP* |
|---|---|---|---|
| Target Compound | Thiazole | 4-Iodo | ~4.2 (estimated) |
| G856-3199 | Thiazole | 3-Fluoro-4-methoxy | ~3.8 |
| Triazole Derivatives | Triazole | 2,4-Difluoro | ~3.5–4.0 |
| Rip-B | Benzamide | 3,4-Dimethoxy | ~2.9 |
*LogP values estimated based on substituent contributions.
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-iodobenzene-1-sulfonamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C22H24N2O4S
- Molecular Weight: 446.6 g/mol
- CAS Number: 893997-41-6
The compound features a thiazole ring, a sulfonamide group, and multiple aromatic substituents, contributing to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thiazole Ring: Cyclization of appropriate precursors under controlled conditions.
- Electrophilic Aromatic Substitution: Introduction of the dimethoxyphenyl group.
- Coupling Reaction: Formation of the final sulfonamide structure using benzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival pathways. It can also disrupt the synthesis of cellular components necessary for tumor growth .
Antimicrobial Activity
Studies suggest that sulfonamide derivatives can possess antimicrobial properties. These compounds may inhibit bacterial growth by interfering with folate synthesis pathways:
- Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial in bacterial folate biosynthesis, and sulfonamides act as competitive inhibitors .
Cardiovascular Effects
Some sulfonamide derivatives have been studied for their effects on cardiovascular health:
- Blood Pressure Regulation: Research indicates that certain derivatives can affect perfusion pressure and coronary resistance through interactions with calcium channels .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a related thiazole derivative's effect on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of thiazole-based compounds, this compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Binding to active sites of target enzymes such as DHPS or other kinases involved in cancer cell signaling.
- Signal Transduction Modulation: Disruption of key signaling pathways that regulate cell growth and survival.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
